

Discovery and development of Tetrachlorantraniliprole as a novel insecticide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetrachlorantraniliprole

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An In-depth Technical Guide to the Discovery and Development of **Tetrachlorantraniliprole**

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Tetrachlorantraniliprole (TCAP) is a novel second-generation anthranilic diamide insecticide developed by Sinochem Corporation. It demonstrates high efficacy against a range of lepidopteran pests, acting as a potent modulator of insect ryanodine receptors (RyRs). This activation leads to the uncontrolled release of intracellular calcium stores, resulting in muscle paralysis and eventual death of the target insect. TCAP exhibits excellent selectivity, with low toxicity to many non-target organisms, making it a valuable component for Integrated Pest Management (IPM) programs. This document provides a comprehensive overview of the discovery, synthesis, mode of action, biological efficacy, and experimental evaluation of **Tetrachlorantraniliprole**.

Introduction and Discovery Rationale

Tetrachlorantraniliprole (IUPAC name: 3-bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-1-(3,5-dichloropyridin-2-yl)-1H-pyrazole-5-carboxamide) is a member of the diamide class of insecticides, which have become critical tools in modern agriculture. Developed by Sinochem Corporation under the code SYP9080 and announced in 2018, its discovery was built upon the success of earlier anthranilic diamides like chlorantraniliprole. The primary goal was to create a new active ingredient with a potent and

specific mode of action against key insect pests, particularly those in the order Lepidoptera. The rationale was to leverage the known insecticidal target, the ryanodine receptor, to develop a molecule with potentially improved performance and a favorable toxicological profile.

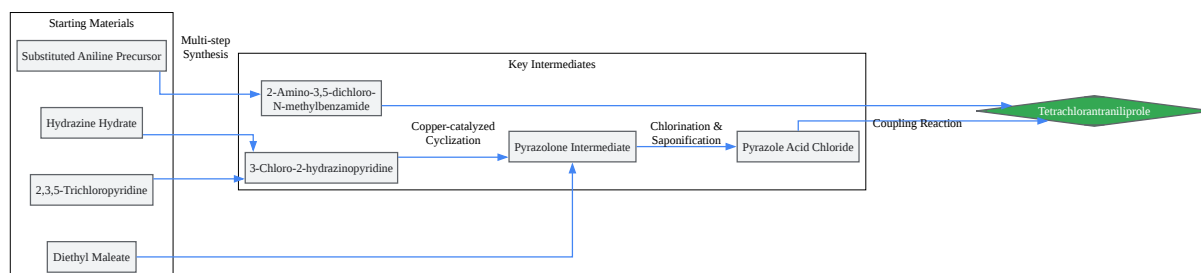
Chemical Synthesis

The synthesis of **Tetrachlorantraniliprole** has been approached through various routes, with optimization focused on improving yield and suitability for large-scale manufacturing. An efficient six-step process has been developed starting from 2,3,5-trichloropyridine.

A key optimized synthetic route involves the following major steps:

- **Hydrazine Substitution:** 2,3,5-trichloropyridine reacts with hydrazine hydrate to form 3-chloro-2-hydrazinopyridine.
- **Cyclization:** A copper-catalyzed cyclization of the hydrazinopyridine with diethyl maleate forms the pyrazolone intermediate.
- **Chlorination & Saponification:** The pyrazolone undergoes subsequent reactions to form the pyrazole carboxylic acid.
- **Acid Chloride Formation:** The pyrazole carboxylic acid is converted to the corresponding acid chloride in a one-pot preparation.
- **Amide Formation:** The crucial amide bond is formed by coupling the pyrazole acid chloride with a substituted benzamide intermediate (2-amino-3,5-dichloro-N-methylbenzamide). This final step yields **Tetrachlorantraniliprole**.

This optimized process achieves a significantly higher overall yield compared to initial seven-step methods.



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Optimized synthesis workflow for **Tetrachlorantraniliprole**.

Mode of Action: Ryanodine Receptor Modulation

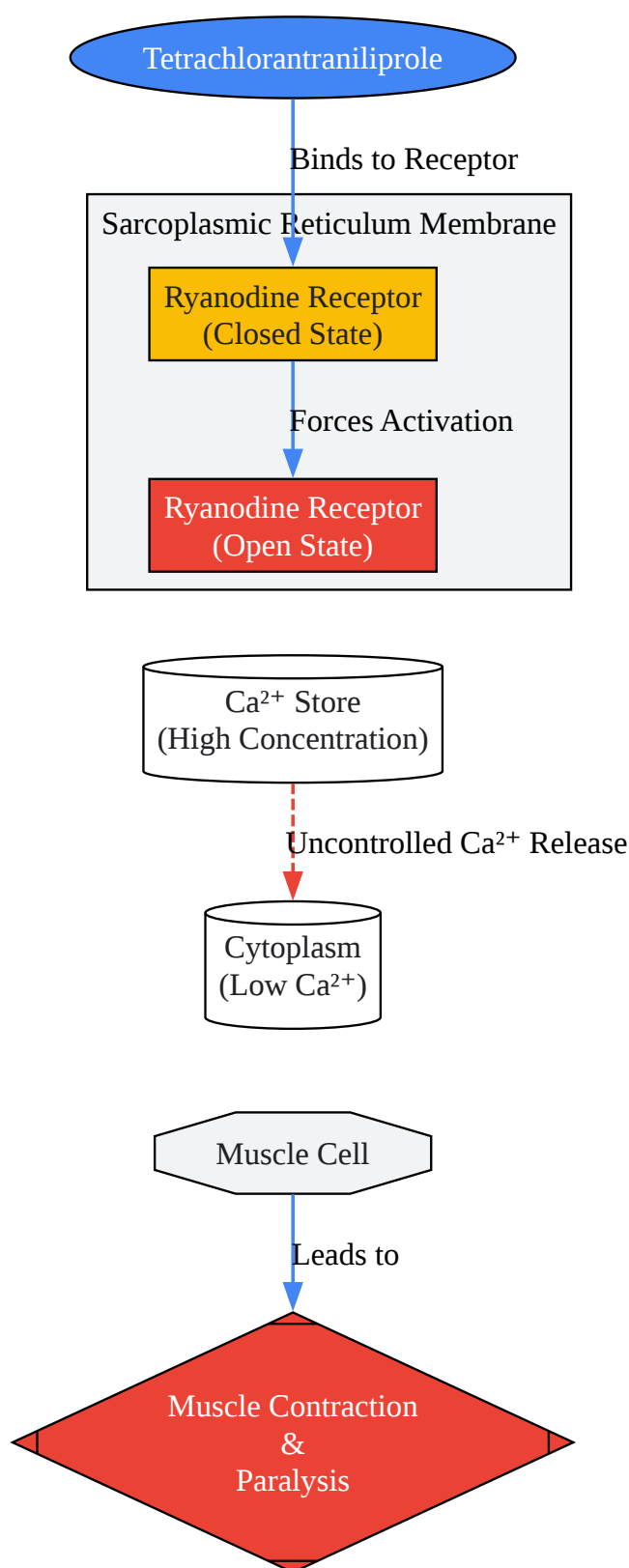
Tetrachlorantraniliprole, like other anthranilic diamides, exerts its insecticidal effect by targeting the insect's muscular system. Its specific molecular target is the ryanodine receptor (RyR), a large ion channel located on the membrane of the sarcoplasmic and endoplasmic reticulum.^{[1][2]}

Normal Muscle Function: In insects, muscle contraction is initiated by a nerve impulse that triggers the release of calcium ions (Ca^{2+}) from the sarcoplasmic reticulum into the muscle cell cytoplasm via the RyR channels. This influx of Ca^{2+} causes the muscle fibers to contract. For the muscle to relax, this calcium is quickly pumped back into the sarcoplasmic reticulum.

Effect of Tetrachlorantraniliprole:

- Binding and Activation: TCAP binds to the insect RyR at a specific site, locking the channel in an open conformation.[\[3\]](#)
- Uncontrolled Calcium Release: This activation causes a continuous and uncontrolled leak of stored Ca^{2+} from the sarcoplasmic reticulum into the cytoplasm.[\[4\]](#)
- Muscle Paralysis: The sustained high concentration of intracellular Ca^{2+} leads to uncontrolled muscle contraction, depletion of calcium stores, and ultimately, muscle paralysis.
- Cessation of Feeding and Death: Affected insects rapidly stop feeding, become lethargic, and eventually die.

A key advantage of diamide insecticides is their high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for mammals.[\[1\]](#)[\[5\]](#)



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Signaling pathway for **Tetrachlorantraniliprole**'s mode of action.

Biological Efficacy and Selectivity

Tetrachlorantraniliprole has demonstrated high insecticidal activity against a specific spectrum of pests, primarily within the order Lepidoptera. It is notably effective against economically important pests such as the diamondback moth (*Plutella xylostella*), cabbage white butterfly (*Pieris rapae*), rice leaf roller (*Cnaphalocrocis medinalis*), and the beet armyworm (*Spodoptera exigua*).^[3]

Data Presentation: Insecticidal Activity

The efficacy of an insecticide is commonly quantified by its median lethal concentration (LC₅₀), the concentration required to kill 50% of a test population.

Target Pest	Life Stage	LC ₅₀ (72h)	Reference
<i>Spodoptera exigua</i> (Beet Armyworm)	Larvae	10.371 µg/L	[6]
<i>Plutella xylostella</i> (Diamondback Moth)	Larvae	0.23 - 0.25 mg/L (48h)	[7]
<i>Cnaphalocrocis medinalis</i> (Rice Leaf Roller)	Larvae	~0.204 - 1.186 mg/L	[8]

Note: LC₅₀ values can vary based on the specific strain of the pest, bioassay method, and environmental conditions.

Data Presentation: Non-Target Organism Toxicity

A critical aspect of a modern insecticide is its safety profile for non-target and beneficial organisms. TCAP has shown a favorable profile in this regard.

Non-Target Organism	Species	Effect	Reference
Harlequin Ladybeetle	Harmonia axyridis	No toxic effects observed at highest concentrations tested. [6]	[6]
Redworm	Eisenia fetida	No toxic effects observed at highest concentrations tested. [6]	[6]

This selectivity makes **Tetrachlorantraniliprole** suitable for use in IPM programs where the preservation of beneficial insects and other non-target organisms is crucial.

Experimental Protocols

Standardized protocols are essential for evaluating the efficacy and mode of action of new insecticides. Below are detailed methodologies for key experiments.

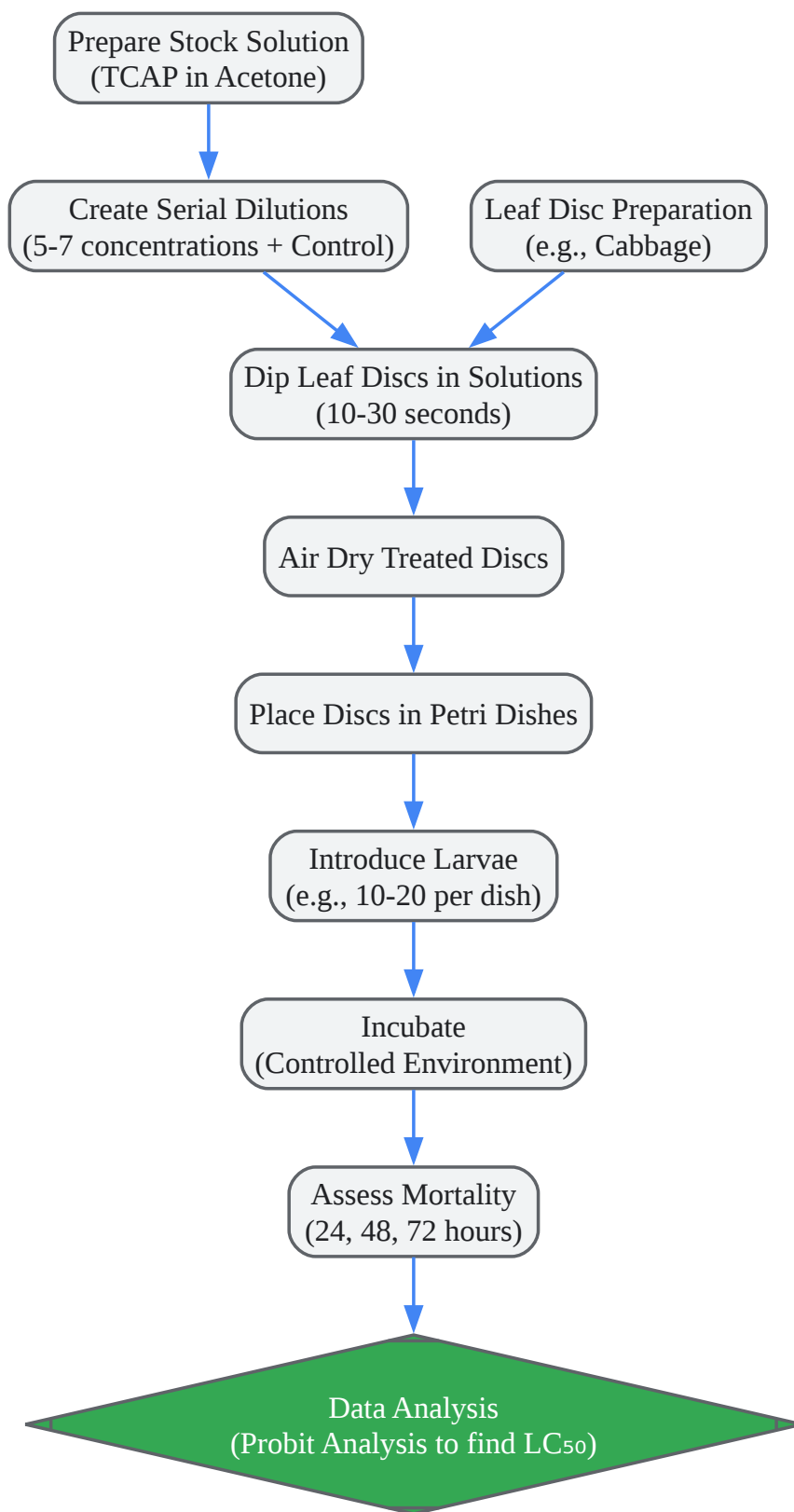
Protocol 1: Insecticidal Efficacy Bioassay (Leaf-Dip Method)

This protocol is a standard method for determining the LC₅₀ of an insecticide against foliage-feeding insect larvae.

- Preparation of Stock Solution:
 - Accurately weigh a precise amount of technical grade **Tetrachlorantraniliprole**.
 - Dissolve it in a suitable solvent (e.g., acetone) to create a high-concentration stock solution. A small amount of a surfactant (e.g., Triton X-100) is often added to ensure even spreading on the leaf surface.
- Preparation of Serial Dilutions:

- Perform a series of dilutions from the stock solution using distilled water to create a range of at least five to seven test concentrations.
- These concentrations should be chosen to produce a mortality range from approximately 10% to 90%. A control group using only water and the solvent/surfactant is mandatory.
- Treatment Application:
 - Excise leaf discs from an appropriate host plant (e.g., cabbage for *P. xylostella*) using a cork borer.
 - Individually dip each leaf disc into a test solution (or control solution) for approximately 10-30 seconds, ensuring complete and uniform coverage.
 - Allow the leaf discs to air-dry completely on a clean, non-absorbent surface.
- Insect Exposure:
 - Place one dried, treated leaf disc into a Petri dish or a similar ventilated container lined with moistened filter paper to maintain humidity.
 - Introduce a set number of test insects (e.g., 10-20 third-instar larvae) into each container. Each concentration and the control should be replicated at least 3-5 times.
- Incubation and Mortality Assessment:
 - Maintain the containers in a controlled environment (e.g., 25°C, >60% relative humidity, 16:8 L:D photoperiod).
 - Assess larval mortality at specific time points, typically 24, 48, and 72 hours after exposure. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.
- Data Analysis:
 - Correct the observed mortality for any deaths in the control group using Abbott's formula.

- Use probit analysis to calculate the LC_{50} , LC_{90} , and their corresponding 95% confidence intervals from the concentration-mortality data.



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- To cite this document: BenchChem. [Discovery and development of Tetrachlorantraniliprole as a novel insecticide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15296268#discovery-and-development-of-tetrachlorantraniliprole-as-a-novel-insecticide]

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